The Analytical Sentinel: A Technical Guide to Tetrabromobisphenol A-13C12 in Advanced Research
The Analytical Sentinel: A Technical Guide to Tetrabromobisphenol A-13C12 in Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabromobisphenol A (TBBPA) is a high-production-volume brominated flame retardant extensively used in a variety of consumer and industrial products, from electronics and textiles to plastics.[1] Its widespread presence has led to increasing concerns about its potential environmental and human health impacts, including its role as an endocrine disruptor.[2][3] Accurate and precise quantification of TBBPA in complex matrices is therefore crucial for toxicological studies, environmental monitoring, and human exposure assessment. This technical guide provides an in-depth overview of Tetrabromobisphenol A-13C12 (TBBPA-13C12), its fundamental properties, and its critical role as an internal standard in state-of-the-art analytical methodologies.
TBBPA-13C12 is the stable isotope-labeled analogue of TBBPA, where twelve carbon atoms in the bisphenol A backbone are replaced with the heavier carbon-13 isotope. This isotopic labeling renders the molecule chemically identical to the native TBBPA but with a distinct, higher molecular weight. This property is the cornerstone of its application in isotope dilution mass spectrometry (IDMS), a gold-standard analytical technique for quantitative analysis.[4] By introducing a known amount of TBBPA-13C12 into a sample, it serves as an internal benchmark, allowing for the accurate determination of the native TBBPA concentration by correcting for variations in sample preparation, extraction efficiency, and instrument response.[2][5]
Physicochemical and Analytical Properties
The utility of TBBPA-13C12 as an internal standard is underpinned by its well-defined physical and chemical characteristics. These properties are summarized in the tables below, providing a quick reference for researchers.
| Property | Value | Reference |
| Chemical Name | 2,2',6,6'-Tetrabromo-4,4'-isopropylidenediphenol-13C12 | [6] |
| Molecular Formula | ¹³C₁₂H₁₂Br₄O₂ | [7] |
| Molecular Weight | 555.8 g/mol | [7][8] |
| CAS Number (Labeled) | 1352876-39-1 | [7] |
| CAS Number (Unlabeled) | 79-94-7 | [7][8] |
| Appearance | Off-white solid | [9] |
| Purity | ≥96% | [7][8] |
Table 1: Physical and Chemical Properties of Tetrabromobisphenol A-13C12
| Parameter | Matrix | Method | Value | Reference |
| Recovery | Human Serum | LC-MS/MS | >83.3% | [10] |
| Air | GC-MS | 79 ± 1% | [11] | |
| Marine Sediment | LC-ESI-MS/MS | >95% | [12] | |
| Sewage Sludge | LC-ESI-MS/MS | >95% | [12] | |
| Limit of Quantification (LOQ) | Human Serum | LC-MS/MS | 4.1 pg/g | [10] |
| Breast Milk | LC-ESI-MS/MS | 2.5 ng/g (lipid weight) | [13] | |
| Limit of Detection (LOD) | Air | GC-MS | 0.04 pg/m³ | [5] |
| Breast Milk | LC-ESI-MS/MS | 0.5 ng/g (lipid weight) | [13] |
Table 2: Analytical Performance Data for TBBPA Analysis using TBBPA-13C12 Internal Standard
Role in Research: Elucidating Endocrine Disruption
A significant area of research involving TBBPA is its potential to act as an endocrine-disrupting chemical (EDC).[2] Studies have suggested that TBBPA can interfere with the endocrine system through various mechanisms, including the disruption of estrogen homeostasis.[14] One proposed mechanism is the inhibition of enzymes involved in the metabolism of 17β-estradiol (E2), the primary female sex hormone.[14][15] TBBPA has been shown to inhibit estrogen sulfotransferase (SULT), an enzyme responsible for the sulfation and subsequent inactivation and excretion of E2.[16] By inhibiting this metabolic pathway, TBBPA can lead to an increase in the bioavailability of E2, potentially resulting in adverse estrogenic effects.[14]
In studies investigating these mechanisms, TBBPA-13C12 is indispensable for the accurate quantification of TBBPA levels in biological samples, allowing researchers to establish clear dose-response relationships and understand the toxicokinetics of the compound.
Experimental Protocols
The following sections provide detailed methodologies for the analysis of TBBPA in different matrices using TBBPA-13C12 as an internal standard.
Analysis of TBBPA in Human Serum by LC-MS/MS
This protocol is adapted from the method described by Hayama et al. (2004).[10]
4.1.1 Sample Preparation
-
To 5 g of human serum, add a known amount of TBBPA-13C12 internal standard solution.
-
Perform solid-phase extraction (SPE) using a C18 reversed-phase cartridge for initial cleanup and concentration.
-
Further purify the extract using a normal-phase SPE cartridge.
-
Elute the analyte and internal standard, and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
4.1.2 LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with a mixture of water, methanol (B129727), and acetonitrile.
-
Flow Rate: As optimized for the specific column dimensions.
-
Injection Volume: Typically 10-20 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Monitored Transitions:
-
TBBPA: Precursor ion [M-H]⁻ at m/z 541 → Product ion at m/z 463.
-
TBBPA-13C12: Precursor ion [M-H]⁻ at m/z 553 → Product ion at m/z 475.
-
-
Analysis of TBBPA in Environmental Samples by GC-MS
This protocol is based on the methodology for analyzing TBBPA in air samples.[5][11]
4.2.1 Sample Preparation
-
Collect air samples on a suitable sorbent material (e.g., polyurethane foam).
-
Spike the sorbent with a known amount of TBBPA-13C12 internal standard.
-
Perform Soxhlet extraction with an appropriate solvent (e.g., hexane/acetone).
-
Clean up the extract using silica (B1680970) gel column chromatography.
-
Derivatize the extract using a silylating reagent (e.g., BSTFA) to improve the volatility and thermal stability of TBBPA for GC analysis.
4.2.2 GC-MS Conditions
-
Gas Chromatography:
-
Column: A low-polarity capillary column suitable for semi-volatile organic compounds (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure good separation of the derivatized TBBPA from matrix interferences.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Impact (EI).
-
Scan Type: Selected Ion Monitoring (SIM).
-
Monitored Ions: Specific ions for the derivatized TBBPA and TBBPA-13C12 are selected for quantification and confirmation.
-
Synthesis and Quality Control
While detailed, proprietary synthesis protocols for commercially available TBBPA-13C12 are not publicly disclosed, the general approach involves the bromination of ¹³C-labeled bisphenol A. The synthesis of ¹³C-labeled bisphenol A can be achieved through various organic synthesis routes, starting from commercially available ¹³C-labeled precursors. The quality and purity of TBBPA-13C12 are critical for its use as an analytical standard. Purity is typically assessed by the manufacturer using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its chemical identity and isotopic enrichment. A Certificate of Analysis (CoA) accompanying the standard provides detailed information on its purity, concentration, and isotopic labeling.
Conclusion
Tetrabromobisphenol A-13C12 is an indispensable tool for researchers and scientists in the fields of environmental science, toxicology, and drug development. Its role as an internal standard in isotope dilution mass spectrometry enables the highly accurate and precise quantification of TBBPA in a wide range of complex matrices. This capability is paramount for understanding the environmental fate, human exposure, and potential health risks associated with this ubiquitous flame retardant. The detailed methodologies and data presented in this guide are intended to support the research community in conducting robust and reliable studies on TBBPA, ultimately contributing to a better understanding of its impact and informing regulatory decisions.
References
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- 6. Tetrabromobisphenol A-13C12 | LGC Standards [lgcstandards.com]
- 7. Tetrabromobisphenol A (TBBPA) (ring-¹³Cââ, 99%) 50 µg/mL in methanol - Cambridge Isotope Laboratories, CLM-4694-1.2 [isotope.com]
- 8. Tetrabromobisphenol A (TBBPA) (ring-¹³Cââ, 99%) 50 µg/mL in toluene - Cambridge Isotope Laboratories, CLM-4694-T-1.2 [isotope.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 11. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 12. LC-ESI-MS-MS method for the analysis of tetrabromobisphenol A in sediment and sewage sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous liquid chromatography-tandem mass spectrometry analysis of brominated flame retardants (tetrabromobisphenol A and hexabromocyclododecane diastereoisomers) in French breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of Tetrabromobisphenol A, with or without Concurrent Triclosan, upon Bisphenol A and Estradiol Concentrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Disruption of estrogen homeostasis as a mechanism for uterine toxicity in Wistar Han rats treated with tetrabromobisphenol A - PMC [pmc.ncbi.nlm.nih.gov]
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